Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18060945
InChI: InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H
SMILES:
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.63 g/mol

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18060945

Molecular Formula: C8H9ClN4O2

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride -

Specification

Molecular Formula C8H9ClN4O2
Molecular Weight 228.63 g/mol
IUPAC Name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H
Standard InChI Key HNXRNDYDHZFORD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl

Introduction

Chemical Identity and Structural Properties

Methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate hydrochloride belongs to the class of nitrogen-containing heterocycles, characterized by a fused triazole and pyridine ring system. The compound’s hydrochloride salt form improves solubility and stability, making it preferable for experimental applications. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₉ClN₄O₂
Molecular Weight228.63 g/mol
IUPAC Namemethyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride
Canonical SMILESCOC(=O)C1=CC2=NC(=NN2C=C1)N.Cl
PubChem CID165980994

The triazole ring contributes to π-π stacking interactions, while the pyridine moiety enhances hydrogen-bonding capabilities. The methyl ester group at position 7 and the amino group at position 2 are critical for its biological activity and chemical reactivity.

Synthesis and Optimization Strategies

Microwave-Mediated Synthesis

A catalyst-free microwave-assisted method is widely employed for synthesizing this compound. Starting materials such as benzohydrazides and toluene are heated to 120 °C for 24 hours under controlled conditions. This approach achieves yields exceeding 65% while minimizing byproducts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to monitor reaction progress.

Alternative Synthetic Routes

Alternative methods include refluxing in polar aprotic solvents like pyridine or xylene, though these typically require longer reaction times (48–72 hours) and result in lower yields (40–50%). A comparative analysis of synthesis conditions is provided below:

MethodSolventTemperature (°C)Time (h)Yield (%)
Microwave-assistedToluene1202465–70
RefluxPyridine1404840–45
RefluxXylene1507235–40

The microwave method is favored for its efficiency, though solvent choice impacts purity and scalability.

Biological Activity and Mechanism of Action

AXL Kinase Inhibition

Methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate hydrochloride demonstrates potent inhibition of AXL receptor tyrosine kinase, a key regulator of cancer cell proliferation and survival. By binding to the kinase domain, it disrupts downstream signaling pathways like PI3K/AKT and MAPK/ERK, inducing apoptosis in malignant cells.

Applications in Drug Discovery

Intermediate for Pharmaceutical Derivatives

This compound serves as a precursor for synthesizing derivatives with enhanced pharmacokinetic properties. For example, hydrolysis of the methyl ester yields 2-amino-triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 2742652-46-4), which is further modified into prodrugs.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the triazolo-pyridine scaffold have identified critical pharmacophoric elements:

  • Amino Group (Position 2): Essential for kinase binding affinity; substitution reduces activity.

  • Methyl Ester (Position 7): Improves cell membrane permeability; conversion to carboxylic acid enhances solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator